molecular formula C9H13N3 B14254986 N'-propylpyridine-4-carboximidamide CAS No. 497066-12-3

N'-propylpyridine-4-carboximidamide

Cat. No.: B14254986
CAS No.: 497066-12-3
M. Wt: 163.22 g/mol
InChI Key: VFEGFBFWVVDPES-UHFFFAOYSA-N
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Description

N’-propylpyridine-4-carboximidamide is a chemical compound with the molecular formula C9H13N3 It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-propylpyridine-4-carboximidamide typically involves the reaction of pyridine-4-carboximidamide with propylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:

[ \text{Pyridine-4-carboximidamide} + \text{Propylamine} \rightarrow \text{N’-propylpyridine-4-carboximidamide} ]

Industrial Production Methods: For large-scale industrial production, the synthesis process may involve additional steps to ensure high yield and purity. This can include purification techniques such as recrystallization or chromatography. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: N’-propylpyridine-4-carboximidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the propyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often require the presence of a strong base, such as sodium hydroxide (NaOH), and are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

N’-propylpyridine-4-carboximidamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-propylpyridine-4-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

N’-propylpyridine-4-carboximidamide can be compared with other pyridine derivatives, such as:

    Pyridine-4-carboximidamide: The parent compound, which lacks the propyl group.

    N’-ethylpyridine-4-carboximidamide: A similar compound with an ethyl group instead of a propyl group.

    N’-methylpyridine-4-carboximidamide: A derivative with a methyl group.

Uniqueness: N’-propylpyridine-4-carboximidamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the propyl group can affect the compound’s solubility, stability, and interaction with molecular targets, making it distinct from other similar compounds .

Properties

CAS No.

497066-12-3

Molecular Formula

C9H13N3

Molecular Weight

163.22 g/mol

IUPAC Name

N'-propylpyridine-4-carboximidamide

InChI

InChI=1S/C9H13N3/c1-2-5-12-9(10)8-3-6-11-7-4-8/h3-4,6-7H,2,5H2,1H3,(H2,10,12)

InChI Key

VFEGFBFWVVDPES-UHFFFAOYSA-N

Canonical SMILES

CCCN=C(C1=CC=NC=C1)N

Origin of Product

United States

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